

Technical Guide: Physicochemical Properties of 1,2-O-Dihexadecyl-sn-glycerol

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Compound of Interest

Compound Name: 1,2-O-Dihexadecyl-sn-glycerol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **1,2-O-Dihexadecyl-sn-glycerol**, a key intermediate in the synthesis of complex lipids and a valuable component in drug delivery systems. This document outlines its physical state, appearance, and key quantitative data, along with standardized experimental protocols for their determination.

Physical State and Appearance

1,2-O-Dihexadecyl-sn-glycerol is a saturated dialkyl glyceryl ether.[1][2][3] At room temperature, it exists as a white powder or solid.[1][4][5] The racemic mixture, 1,2-O-Dihexadecyl-rac-glycerol, is described as a crystalline solid.[6] Its two hexadecyl ether chains confer significant hydrophobic characteristics, making it a structural mimic of diacylglycerol (DAG).[1][6]

Physicochemical Data

The quantitative properties of **1,2-O-Dihexadecyl-sn-glycerol** are summarized in the table below. This data is crucial for its application in pharmaceutical formulations and biochemical assays.

Property	Value	Source
Appearance	White Powder / Solid	[1][4][5]
Melting Point	50 - 53 °C	[4][5]
Molecular Formula	C ₃₅ H ₇₂ O ₃	[1][4][5][7]
Molecular Weight	540.9 - 541.0 g/mol	[1][6][7]
Purity	≥95% - 99%	[1][4][5]
Solubility (Ethanol)	0.5 mg/mL	[1]
Solubility (rac-form)	DMF: 20 mg/mL DMSO: 5 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 0.25 mg/mL	[6]
Storage Temperature	-20°C to 8°C	[1][4][5][7]

Standardized Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of lipid compounds like **1,2-O-Dihexadecyl-sn-glycerol**.

Determination of Melting Point (Capillary Method)

The melting point range is a critical indicator of purity. The capillary method is a standard and accessible technique for its determination.

Methodology:

- **Sample Preparation:** A small amount of the dry **1,2-O-Dihexadecyl-sn-glycerol** powder is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

- **Observation:** The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
- **Purity Correlation:** A sharp melting range (e.g., $< 2\text{ }^{\circ}\text{C}$) typically indicates high purity, whereas a broad range suggests the presence of impurities.

Assessment of Solubility

Solubility is determined by finding the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature.

Methodology:

- **Solvent Selection:** A known volume (e.g., 1.0 mL) of the selected solvent (e.g., ethanol) is placed in a small, clear glass vial.
- **Solute Addition:** Pre-weighed, incremental amounts of **1,2-O-Dihexadecyl-sn-glycerol** are added to the solvent.
- **Dissolution:** After each addition, the mixture is agitated vigorously (e.g., using a vortex mixer) and visually inspected for complete dissolution. Sonication or gentle warming may be applied to facilitate dissolution, followed by equilibration at the target temperature (e.g., $25\text{ }^{\circ}\text{C}$).
- **Saturation Point:** The process is continued until a point where a portion of the added solid no longer dissolves, indicating that the solution is saturated.
- **Quantification:** The total mass of the dissolved solute is used to calculate the solubility, typically expressed in mg/mL.

Purity Analysis by Thin-Layer Chromatography (TLC)

TLC is a common technique used to assess the purity of lipid compounds. The purity of $\geq 99\%$ is often determined by this method.^{[4][5]}

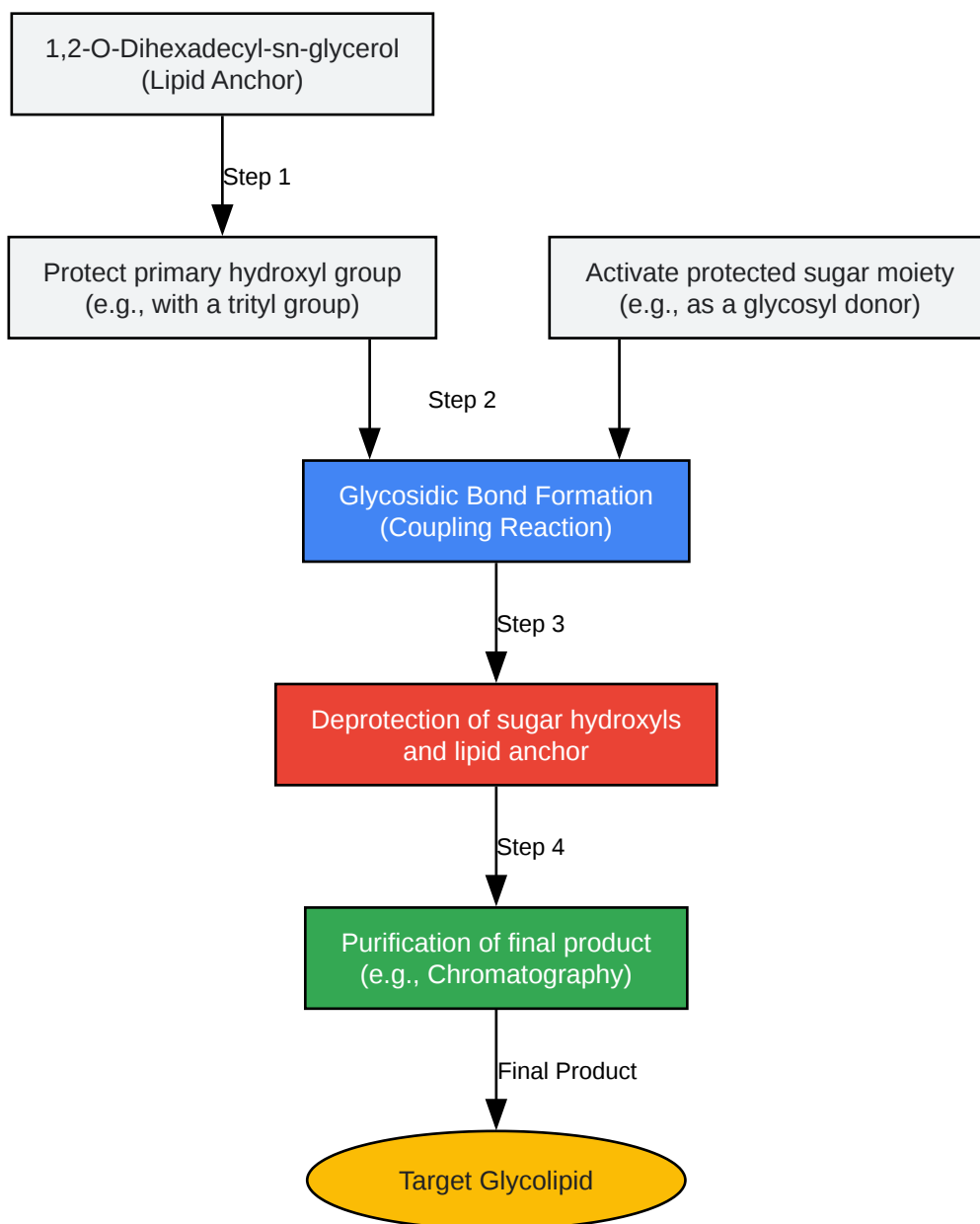
Methodology:

- **Stationary Phase:** A TLC plate, typically coated with silica gel, is used as the stationary phase.
- **Sample Application:** A small spot of a dilute solution of **1,2-O-Dihexadecyl-sn-glycerol** in a volatile solvent is applied near the bottom of the TLC plate.
- **Mobile Phase and Development:** The plate is placed in a sealed chamber containing a suitable mobile phase (solvent system). The mobile phase moves up the plate by capillary action, carrying the sample components with it.
- **Separation:** Components of the sample separate based on their differential partitioning between the stationary and mobile phases. Due to its hydrophobic nature, **1,2-O-Dihexadecyl-sn-glycerol** will have a high retention factor (Rf) in many common solvent systems.
- **Visualization:** After the solvent front nears the top of the plate, the plate is removed and dried. The spots are visualized, often using a general stain like potassium permanganate or iodine vapor, as lipids are typically not UV-active.
- **Purity Assessment:** A pure compound should ideally appear as a single spot. The presence of multiple spots indicates impurities.

Applications and Experimental Workflow

1,2-O-Dihexadecyl-sn-glycerol is widely utilized as a lipid anchor for the synthesis of more complex molecules, such as synthetic glycolipids, and as a key structural component in liposomal drug delivery systems.^{[1][2][3][4][7]} Its ether linkages provide greater chemical stability against enzymatic degradation compared to ester-linked glycerolipids.

The diagram below illustrates a generalized workflow for the synthesis of a target glycolipid using **1,2-O-Dihexadecyl-sn-glycerol** as a foundational lipid anchor.



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